3-Bromo-1,1,1-trifluorobutan-2-ol
Description
Significance of Halogenated and Fluorinated Alcohols in Contemporary Organic Synthesis
Halogenated and fluorinated alcohols have emerged as indispensable tools in organic synthesis, serving not just as substrates but also as powerful reaction media and promoters. Their unique physicochemical properties, which differ significantly from their non-halogenated counterparts, enable novel reactivity and selectivity.
The Role of Fluorinated Alcohols as Catalytic Media and Promoters in Organic Reactions
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are not merely inert solvents. Their distinct properties allow them to actively participate in and promote a variety of organic reactions, often obviating the need for traditional acid or metal catalysts. sigmaaldrich.com This has led to the development of simpler, more efficient, and often more environmentally friendly synthetic protocols.
A defining characteristic of fluorinated alcohols is their potent hydrogen-bond-donating (HBD) capacity. core.ac.uk The presence of strongly electron-withdrawing fluorine atoms on the carbon framework significantly increases the acidity of the hydroxyl proton. This makes them exceptionally strong H-bond donors, capable of activating substrates by coordinating to Lewis basic sites, such as carbonyl oxygens or nitrogen atoms. This interaction polarizes bonds, making the substrate more susceptible to nucleophilic attack or other transformations.
Concurrently, the same inductive effect that enhances H-bond acidity drastically reduces the electron density on the alcohol's oxygen atom. This results in very low nucleophilicity. sigmaaldrich.com This combination of strong H-bond donation and weak nucleophilicity is a key advantage, as the fluorinated alcohol can activate electrophiles without competing with the desired nucleophile, thereby minimizing side reactions and increasing product yields. chemsrc.com
Many organic reactions proceed through transient, high-energy cationic intermediates. The high polarity and ionizing power of fluorinated alcohols make them excellent media for stabilizing these charged species. researchgate.net This stabilization arises from strong intermolecular charge-dipole interactions between the positive charge of the intermediate and the negative end of the C-F bond dipoles within the solvent molecules. sigmaaldrich.comgoogle.com By solvating and stabilizing cationic intermediates, fluorinated alcohols can lower the activation energy of reactions, allowing them to proceed under milder conditions where they might otherwise fail. sigmaaldrich.comresearchgate.net
| Property | Ethanol | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| pKa | ~16 | 12.4 | 9.3 |
| Boiling Point (°C) | 78.4 | 77-78 | 58.2 |
| Hydrogen Bond Donor Strength | Weak | Strong | Very Strong |
| Nucleophilicity | Moderate | Very Low | Extremely Low |
This table illustrates the profound impact of fluorination on the properties of alcohols, leading to increased acidity (lower pKa) and enhanced hydrogen bond donor strength.
Bromine as a Versatile Functional Group in Synthetic Strategies
The carbon-bromine (C-Br) bond is a cornerstone functional group in organic synthesis. uni.lu Bromine's reactivity is intermediate between that of chlorine and iodine, providing a useful balance of bond stability and reactivity. cymitquimica.com This versatility makes organobromine compounds highly valuable synthetic intermediates. sci-hub.se
The bromine atom serves as an excellent leaving group in nucleophilic substitution and elimination reactions. Furthermore, organobromides are common precursors for the formation of organometallic reagents, such as Grignard reagents and organolithiums. These reagents are fundamental to the creation of new carbon-carbon bonds. The C-Br bond is also readily employed in a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for constructing complex molecules from simpler fragments. acs.org
3-Bromo-1,1,1-trifluorobutan-2-ol as a Multifunctional Building Block
This compound integrates the key features of a fluorinated alcohol and an organobromide into a single, compact molecule. This unique combination makes it a highly versatile synthetic building block.
The trifluoromethyl group and the adjacent secondary alcohol moiety confer the characteristic properties of fluorinated alcohols, including strong intramolecular and intermolecular hydrogen bonding capabilities and the potential to stabilize reactive intermediates. The bromine atom, located on the carbon adjacent to the alcohol, provides a reactive handle for a wide range of synthetic transformations. It can be displaced by nucleophiles, used to form organometallic species, or participate in transition-metal-catalyzed cross-coupling reactions.
This duality allows for sequential or domino reactions where one part of the molecule influences or directs the reaction at another site. For instance, the hydroxyl group can be used to direct metallation or other reactions to a specific position before the bromine atom is utilized in a subsequent coupling step. The compound serves as a precursor for creating more complex trifluoromethyl-containing structures, such as amino acids and other biologically relevant molecules. researchgate.netthieme-connect.com
Structural Features and Stereochemical Considerations of this compound
The chemical reactivity and synthetic utility of this compound are intrinsically linked to its molecular structure and stereochemistry.
The molecule possesses a four-carbon chain with a trifluoromethyl group at the C1 position, a hydroxyl group at C2, and a bromine atom at C3. The powerful electron-withdrawing nature of the CF₃ group significantly influences the electronic properties of the entire molecule, particularly the acidity of the C2 hydroxyl group and the reactivity of the C3 C-Br bond. researchgate.net
Crucially, the carbon atoms at positions C2 and C3 are both chiral centers. This means that this compound can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between an enantiomeric pair (e.g., (2R,3R)) and a non-enantiomeric pair (e.g., (2R,3S)) is diastereomeric.
The ability to selectively synthesize or separate these stereoisomers is of paramount importance, especially in pharmaceutical and agrochemical applications where biological activity is often highly dependent on the specific stereochemistry of a molecule. Synthetic strategies aimed at controlling the stereochemical outcome, such as substrate-controlled or catalyst-controlled reactions, are critical for accessing enantiomerically pure forms of this building block. The synthesis of related chiral halohydrins and fluorinated diols has been achieved through methods like lipase-catalyzed kinetic resolutions, demonstrating that pathways to stereochemically pure versions of such compounds are feasible. researchgate.netresearchgate.net
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C₄H₆BrF₃O | chemsynthesis.com |
| Molecular Weight | 206.99 g/mol | chemsynthesis.com |
| Boiling Point | 130-132 °C | chemsynthesis.com |
| Density | 1.6771 g/cm³ | sigmaaldrich.com |
| Stereocenters | 2 (at C2 and C3) | - |
| Number of Stereoisomers | 4 | - |
Chiral Center at C2 and Implications for Stereoisomerism
The carbon atom at the second position (C2) in the this compound molecule is a chiral center. This is because it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a bromomethyl group (-CH(Br)CH3), and a trifluoromethyl group (-CF3). The presence of this single chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.org
These stereoisomers are designated as (R)-3-Bromo-1,1,1-trifluorobutan-2-ol and (S)-3-Bromo-1,1,1-trifluorobutan-2-ol. For a molecule with one chiral center, there can be a maximum of 2¹ = 2 stereoisomers. libretexts.org The specific spatial arrangement of the four different groups around the C2 chiral center determines the absolute configuration (R or S) of each enantiomer. Enantiomers share the same physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions. libretexts.org
The synthesis of a single enantiomer of this compound requires stereoselective methods. The stereoselectivity of reactions involving this and similar chiral molecules can be influenced by the steric and electronic properties of the substituents attached to the chiral center. mdpi.com
Electronic and Steric Influence of the Trifluoromethyl and Bromo Substituents
The trifluoromethyl (-CF3) group and the bromo (-Br) substituent in this compound exert significant electronic and steric effects that influence the molecule's reactivity and properties.
Electronic Effects:
The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This inductive effect (-I effect) pulls electron density away from the rest of the molecule. This electron-withdrawing nature increases the acidity of the adjacent hydroxyl group, making the proton more easily removable compared to a non-fluorinated alcohol. acs.orgnih.gov The strong electron-withdrawing properties of the trifluoromethyl group can also enhance the electrophilic character of nearby carbon atoms. nih.gov
The bromine atom is also electronegative and exerts an electron-withdrawing inductive effect, though it is less powerful than that of the trifluoromethyl group. The presence of both of these groups significantly influences the electron distribution within the molecule.
Steric Effects:
Both the trifluoromethyl group and the bromine atom are sterically demanding, meaning they occupy a significant amount of space. This steric hindrance can affect the approach of reactants to the molecule, influencing the rate and outcome of chemical reactions. researchgate.netbeilstein-journals.org For instance, in nucleophilic substitution or elimination reactions, the bulky nature of these groups can hinder the access of a nucleophile or a base to the reaction centers. acs.orgnih.gov The steric bulk can also influence the conformational preferences of the molecule, favoring arrangements that minimize steric strain. researchgate.net
Properties
IUPAC Name |
3-bromo-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c1-2(5)3(9)4(6,7)8/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTIKOBNGZIVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective and Enantioselective Synthesis of 3 Bromo 1,1,1 Trifluorobutan 2 Ol
Asymmetric Reduction of Prochiral Ketone Precursors
The most direct approach to chiral 3-bromo-1,1,1-trifluorobutan-2-ol is the asymmetric reduction of the prochiral ketone, 3-bromo-1,1,1-trifluorobutan-2-one (B1270816). This can be achieved through several catalytic methods, each offering distinct advantages in terms of selectivity, efficiency, and operational simplicity.
Enantioselective hydrogenation involves the use of molecular hydrogen (H₂) in conjunction with a chiral metal catalyst to reduce the ketone. While this is a powerful and atom-economical method for the synthesis of chiral alcohols, specific studies detailing the enantioselective hydrogenation of 3-bromo-1,1,1-trifluorobutan-2-one are not extensively documented in peer-reviewed literature. The development of suitable catalysts that can achieve high conversion and enantioselectivity for this specific halogenated trifluoromethyl ketone remains an area for further investigation.
Asymmetric transfer hydrogenation (ATH) is a widely used alternative to direct hydrogenation that employs a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, in place of gaseous H₂. nih.govsigmaaldrich.com Chiral ruthenium complexes, particularly those containing N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are benchmark catalysts for this transformation, known for their high efficiency and enantioselectivity in the reduction of a wide array of ketones. nih.govsigmaaldrich.com For instance, the ATH of the related substrate 1,1,1-trifluoroacetone (B105887) using a RuCl(S,S)-Tsdpen catalyst proceeds effectively to give the corresponding alcohol with high enantiomeric excess. kanto.co.jp
Table 1: Representative Catalysts in Asymmetric Transfer Hydrogenation This table represents common catalysts used for the general transformation, not specific results for 3-bromo-1,1,1-trifluorobutan-2-one.
| Catalyst | Hydrogen Donor | Typical Substrates |
|---|---|---|
| RuCl(S,S)-TsDPEN | HCOOH/NEt₃ | Aromatic Ketones |
| RhCl(S,S)-TsDPEN | i-PrOH | Ketones, Imines |
| IrCl(S,S)-TsDPEN | HCOOH/NEt₃ | Ketones |
Organocatalytic reductions utilize small organic molecules as catalysts, avoiding the use of metals. A prominent strategy involves the use of a Hantzsch ester as a hydride source, activated by a chiral Brønsted acid, often a chiral phosphoric acid (CPA). beilstein-journals.org This biomimetic approach is effective for the reduction of C=N and C=C bonds and can be applied to the reduction of ketones. beilstein-journals.org However, the successful application of chiral phosphoric acids in conjunction with Hantzsch esters for the enantioselective reduction of 3-bromo-1,1,1-trifluorobutan-2-one has not been specifically reported.
Chiral Auxiliary-Mediated Approaches
In a chiral auxiliary-mediated approach, the prochiral substrate is temporarily attached to a chiral molecule (the auxiliary) to direct the stereochemical course of a subsequent reaction. sioc-journal.cn After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries effective in controlling aldol, alkylation, and Michael addition reactions. sioc-journal.cn While this is a powerful and predictable strategy for asymmetric synthesis, there is a lack of specific published examples demonstrating the synthesis of this compound via the reduction of a derivative of 3-bromo-1,1,1-trifluorobutan-2-one controlled by a chiral auxiliary.
Enzymatic Biocatalysis for Stereoselective Production
Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign route to chiral molecules. Ketoreductases (KREDs) and aldo-keto reductases (AKRs) are particularly effective for the asymmetric reduction of a broad range of ketones to their corresponding chiral alcohols, often with exceptional enantioselectivity. nih.govresearchgate.net These enzymes typically use nicotinamide (B372718) cofactors such as NADPH. nih.gov The chemo-enzymatic synthesis of chiral alcohols from ketone precursors is an established industrial strategy. researchgate.net Nevertheless, specific studies detailing the successful biocatalytic reduction of 3-bromo-1,1,1-trifluorobutan-2-one to this compound using ketoreductases or other enzymes are not found in the current body of scientific literature.
Diastereoselective Synthesis through Multicomponent Reactions
Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly efficient for rapidly building molecular complexity. A diastereoselective MCR could potentially construct the framework of this compound and set the relative stereochemistry of its two chiral centers in one step. While MCRs have been used to generate other complex heterocyclic structures from related bromo-trifluoro-propanones, the application of a multicomponent reaction strategy for the diastereoselective synthesis of this compound itself is not described in the available literature. rsc.org
Reactivity and Transformation Pathways of 3 Bromo 1,1,1 Trifluorobutan 2 Ol
The chemical behavior of 3-Bromo-1,1,1-trifluorobutan-2-ol is characterized by the distinct reactivity of its hydroxyl and bromo moieties.
Reactions Involving the Hydroxyl Group
The hydroxyl group in this compound, being a secondary alcohol, undergoes typical reactions such as oxidation, etherification, esterification, and nucleophilic substitution.
Oxidation to Corresponding Ketones (e.g., 3-Bromo-1,1,1-trifluorobutan-2-one)
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-Bromo-1,1,1-trifluorobutan-2-one (B1270816). nih.gov This transformation is a common and crucial reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. For analogous fluorinated alcohols, reagents like chromium trioxide in acetic acid or potassium permanganate (B83412) in an aqueous solution have been utilized.
The direct synthesis of 3-Bromo-1,1,1-trifluorobutan-2-one has been achieved through the bromination of ethyl trifluoromethyl ketone using bromine in concentrated sulfuric acid. rsc.org This ketone is a valuable synthetic intermediate. nih.govchemicalbook.com Further bromination of this product can lead to 3,3-Dibromo-1,1,1-trifluorobutan-2-one. rsc.orgnih.gov
| Reactant | Reagent(s) | Product | Reference |
| Ethyl trifluoromethyl ketone | Br₂ / H₂SO₄ | 3-Bromo-1,1,1-trifluorobutan-2-one | rsc.org |
| 3-Bromo-1,1,1-trifluorobutan-2-one | Br₂ / Sodium acetate-acetic acid | 3,3-Dibromo-1,1,1-trifluorobutan-2-one | rsc.org |
Etherification and Esterification Reactions
The hydroxyl group can undergo etherification, which involves the replacement of the hydroxyl hydrogen with an alkyl or aryl group, leading to the formation of ethers. msu.edu While specific examples for this compound are not prevalent in the reviewed literature, general principles of alcohol chemistry apply.
Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, is also a potential transformation. Research on the related compound 3-bromo-1:1:1-trifluorobutan-2-one showed that it reacts with silver nitrate (B79036) in acetonitrile, suggesting the potential formation of an α-nitrato-ketone, a type of ester. rsc.org
Nucleophilic Substitution to Form Alkyl Halides or Pseudohalides
The hydroxyl group of an alcohol can be replaced by a halogen in a nucleophilic substitution reaction. msu.edu For secondary alcohols like this compound, this reaction can proceed via both S\N1 and S\N2 mechanisms, often with the use of hydrohalic acids (e.g., HBr, HCl). msu.edu The reaction is typically initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).
In a related synthesis, a γ-amino alcohol was treated with thionyl chloride to effectively replace the hydroxyl group with a chlorine atom, forming N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine. rsc.org This indicates that similar transformations are feasible for this compound to yield dihalogenated butanes.
Reactions Involving the Bromine Atom
The bromine atom, being a good leaving group, is the site of nucleophilic substitution and elimination reactions. The trifluoromethyl group's strong electron-withdrawing nature enhances the electrophilicity of the carbon atom bonded to the bromine, influencing the reaction pathways. cymitquimica.com
Nucleophilic Substitution Reactions (S\N1 and S\N2 Pathways)
As a secondary alkyl halide, this compound can undergo nucleophilic substitution through both S\N1 and S\N2 mechanisms. libretexts.orgchemguide.co.uk The preferred pathway is dependent on several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. libretexts.org
S\N2 Mechanism: A strong nucleophile in a polar aprotic solvent would favor a bimolecular (S\N2) pathway. libretexts.orgsavemyexams.com This is a single-step concerted reaction where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves, resulting in an inversion of stereochemistry. libretexts.org
S\N1 Mechanism: A weak nucleophile in a polar protic solvent (e.g., water, ethanol) would favor a unimolecular (S\N1) pathway. libretexts.orgsavemyexams.com This two-step reaction involves the initial departure of the bromide ion to form a secondary carbocation intermediate. This intermediate is then attacked by the nucleophile. chemguide.co.ukvaia.com The stability of the carbocation is a key factor in S\N1 reactions. chemist.sg
The competition between these two pathways is a critical consideration in synthetic applications. libretexts.org For instance, when reacting 2-bromopropane (B125204) (a simple secondary alkyl halide) with ethoxide, both substitution (S\N2) and elimination products are observed. lumenlearning.com
| Reaction Type | Favored By | Key Features | Reference(s) |
| S\N1 | Weak nucleophiles, polar protic solvents, tertiary/secondary substrates | Two-step mechanism, carbocation intermediate, racemization possible | libretexts.orgsavemyexams.com |
| S\N2 | Strong nucleophiles, polar aprotic solvents, primary/secondary substrates | One-step concerted mechanism, inversion of configuration | libretexts.orgsavemyexams.com |
Elimination Reactions to Form Olefins
Elimination reactions of this compound involve the removal of the bromine atom and a proton from an adjacent carbon atom to form an alkene. These reactions are often in competition with nucleophilic substitution. lumenlearning.com The use of a strong, sterically hindered base typically favors elimination. libretexts.org
Like substitution, elimination can proceed through two primary mechanisms:
E2 Mechanism: This is a single-step, concerted process favored by strong bases. The rate is dependent on the concentration of both the substrate and the base. libretexts.org
E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the S\N1 reaction. It is favored by weak bases and conditions that promote carbocation formation. lumenlearning.com
According to Zaitsev's rule, elimination reactions tend to produce the more substituted (and therefore more stable) alkene as the major product. libretexts.org In the case of this compound, elimination could potentially yield 1,1,1-trifluoro-2-buten-2-ol or 1,1,1-trifluorobut-3-en-2-ol.
Reactions Involving the Bromine Atom
Metal-Catalyzed Cross-Coupling Reactions at the sp3-Bromine Center
The bromine atom in this compound is located on a secondary, sp3-hybridized carbon atom. Such unactivated alkyl halides are notoriously challenging substrates for traditional palladium-catalyzed cross-coupling reactions due to slow oxidative addition and competing side reactions, primarily β-hydride elimination. nih.govorganic-chemistry.org However, significant advances, particularly in the development of nickel-based catalyst systems, have expanded the scope of these transformations to include secondary alkyl halides. nih.govcore.ac.uk
For substrates similar to this compound, which contain both a secondary alkyl bromide and a potent electron-withdrawing trifluoromethyl (CF3) group, specialized catalysts are required. The key challenge lies in the catalyst's ability to promote the desired C-C bond formation while overcoming the inherent difficulties of the substrate. Research has shown that nickel catalysts, often paired with specific nitrogen-based ligands like bis(oxazolines) (Box) or Pybox, are particularly effective. nih.govresearchgate.netnih.gov
A significant breakthrough in this area is the development of stereoconvergent cross-coupling reactions, which can generate a chiral center from a racemic starting material with high enantioselectivity. A nickel-catalyzed Negishi arylation has been successfully applied to racemic secondary alkyl halides bearing a CF3 group. nih.gov This process demonstrates that a chiral catalyst can effectively differentiate between a CF3 group and a simple alkyl group, enabling the formation of enantioenriched products. For instance, a catalyst system comprising NiCl2·glyme and a bis(oxazoline) ligand can couple various arylzinc reagents with CF3-substituted racemic secondary alkyl halides. nih.gov The reaction is notable for its tolerance of various functional groups, including silyl (B83357) ethers, chlorides, bromides, esters, and ketones. nih.gov
The table below summarizes the results for the enantioselective Negishi cross-coupling of a model racemic secondary alkyl halide containing a trifluoromethyl group with various arylzinc reagents, highlighting the scope and efficiency of the nickel/bis(oxazoline) catalyst system. nih.gov
| Entry | Aryl Group of ArZnCl | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Phenyl | 88 | 95 |
| 2 | 4-Methoxyphenyl | 90 | 97 |
| 3 | 4-(Trifluoromethyl)phenyl | 85 | 95 |
| 4 | 4-Fluorophenyl | 87 | 96 |
| 5 | 3-Methoxyphenyl | 89 | 94 |
| 6 | 2-Methoxyphenyl | 75 | 88 |
| 7 | 1-Naphthyl | 82 | 93 |
Similarly, nickel-catalyzed alkyl-alkyl couplings of fluorinated secondary electrophiles have been developed. These methods often rely on a radical-based oxidative addition mechanism, which can explain the high reactivity of the nickel catalyst toward otherwise challenging substrates. nih.gov The use of these advanced catalytic systems would likely be necessary to achieve successful cross-coupling reactions at the bromine center of this compound.
Transformations at the Trifluoromethyl Group
The trifluoromethyl (CF3) group is renowned for its exceptional chemical and thermal stability. mdpi.com This robustness stems from the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. mdpi.comnih.gov The strength of the C-F bonds increases with the number of fluorine atoms attached to the same carbon, making the CF3 group particularly inert. nih.gov Due to its stability, along with its unique electronic and steric properties, the CF3 group is a prevalent feature in pharmaceuticals and agrochemicals, where it can enhance metabolic stability, bioavailability, and binding affinity. mdpi.comwikipedia.org
Despite this high stability, the transformation of the CF3 group is possible under specific, often harsh, reaction conditions. The selective activation of a single C-F bond in a CF3 group is a significant challenge but represents an active area of research for creating novel fluorinated molecules. sioc-journal.cncas.cnrsc.org Transformations typically fall into several categories:
Hydrolytic Cleavage: The C-CF3 bond can be cleaved under strongly basic conditions. For example, hydrolysis with alcoholic potassium hydroxide (B78521) can lead to the formation of fluoroform (CHF3). cdnsciencepub.com This reaction, however, requires forcing conditions and is not typically selective.
Reductive Defluorination: The partial or complete reduction of the CF3 group is another pathway. Catalytic methods have been developed for the selective reduction of an aromatic CF3 group to a difluoromethyl (CHF2) group using a combination of palladium and copper catalysts with a silane (B1218182) reducing agent. nih.gov
Lewis Acid-Promoted Reactions: Strong Lewis acids can promote the activation of a C-F bond. For example, treatment of trifluoromethyl alkenes with aluminum-based Lewis acids can lead to a selective SN1'-type reaction, affording 1,1-difluoroallylated products. researchgate.net
Transition-Metal-Catalyzed Functionalization: While challenging, transition metals can mediate the functionalization of the C-F bond. This often involves substrates where the CF3 group is attached to an aromatic ring or an alkene, which facilitates the reaction. sioc-journal.cnrsc.orgtcichemicals.com
The table below outlines several strategies reported for the activation and transformation of C-F bonds in various trifluoromethyl-containing compounds. nih.govresearchgate.nettcichemicals.com
| Transformation Type | Substrate Type | Key Reagents/Catalysts | Product Type |
|---|---|---|---|
| Monodefluorination | Aryl-CF3 | Pd(OAc)2, Cu(OAc)2, Ph3SiH, K3PO4 | Aryl-CHF2 |
| Defluorinative Arylation | CF3-Alkenes | EtAlCl2, Arene | gem-Difluoroalkenes |
| Single C-F Allylation | ortho-Silyl-Aryl-CF3 | Trityl Cation, Allylsilane, HFIP | ortho-Silyl-Aryl-CF2(Allyl) |
| Defluorophosphorylation | CF3-Enones | Phosphine Oxides, Water | Phosphorylated Furans |
For an aliphatic alcohol like this compound, the CF3 group is expected to be highly robust under most synthetic conditions that target the alcohol or bromide functionalities. Any transformation of the CF3 group would likely require specific and highly reactive reagents designed for C-F bond activation.
Rearrangement and Cyclization Reactions Utilizing this compound as a Precursor
The structure of this compound, containing a hydroxyl group and a bromine atom on adjacent carbons, classifies it as a vicinal halohydrin. This arrangement is a classic precursor for intramolecular cyclization to form an epoxide ring. youtube.comjove.com
The reaction proceeds via an intramolecular Williamson ether synthesis mechanism. jove.com In the presence of a non-nucleophilic base, the hydroxyl group is deprotonated to form a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon atom bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming a three-membered cyclic ether—an epoxide. youtube.com
For this cyclization to occur efficiently, the molecule must adopt a conformation where the reacting alkoxide and the bromide leaving group are in an anti-periplanar arrangement. jove.com This stereochemical requirement is crucial for the backside attack characteristic of the SN2 mechanism. In acyclic systems like this compound, this conformation can be readily achieved through rotation around the central carbon-carbon bond.
The expected product from this reaction would be 2-methyl-2-(trifluoromethyl)oxirane . The strong electron-withdrawing nature of the adjacent trifluoromethyl group may influence the rate of this reaction by affecting the acidity of the alcohol and the electrophilicity of the carbon-bromine bond.
Beyond simple epoxide formation, the bifunctional nature of this compound makes it a potential building block for more complex heterocyclic systems. For example, halohydrins can be converted into amino alcohols, which are precursors for nitrogen-containing heterocycles like oxazolines. acs.orgorganic-chemistry.org Synthetic routes involving the reaction of N-allylamides or N-propargylamides can lead to the formation of oxazoline (B21484) or oxazole (B20620) rings, respectively, often mediated by metal catalysts or other reagents. mdpi.comnsf.gov While these transformations would require additional synthetic steps to convert the initial halohydrin, they highlight the potential of this compound as a versatile precursor in synthetic chemistry.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Transformations of 3-Bromo-1,1,1-trifluorobutan-2-ol
The presence of both a hydroxyl group and a bromine atom on adjacent carbons, a classic halohydrin motif, gives rise to a rich and complex reactivity profile. The mechanistic pathways are heavily influenced by the reaction conditions and the nature of the reagents employed.
The reactivity of the hydroxyl and bromine functionalities in this compound can be understood through several key mechanistic pathways, primarily involving nucleophilic substitution and elimination reactions.
In nucleophilic substitution reactions, the hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). Subsequent attack by a nucleophile can occur at the carbon bearing the hydroxyl group. However, a more significant pathway involves the participation of the adjacent bromine atom, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.org When the hydroxyl group departs, the bromine atom can attack the adjacent carbocationic center in an intramolecular SN2 fashion, forming a cyclic bromonium ion intermediate. This intermediate is then opened by a nucleophile, typically with anti-stereochemistry relative to the bromine bridge. masterorganicchemistry.comleah4sci.com The rate of such reactions is often significantly accelerated compared to analogous compounds lacking the participating group. wikipedia.org
Conversely, the bromine atom itself is a leaving group. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then displace the bromide ion in an intramolecular Williamson ether synthesis, leading to the formation of an epoxide. This reaction, known as the Darzens reaction, proceeds via an intramolecular SN2 mechanism.
Elimination reactions are also possible, particularly with strong, non-nucleophilic bases. These reactions would lead to the formation of an enol or a vinylic bromide, depending on whether the hydroxyl or the bromine is eliminated.
A summary of potential mechanistic pathways is presented in the table below.
| Reaction Type | Key Intermediate/Transition State | Expected Product Type |
| Nucleophilic Substitution (with NGP) | Cyclic bromonium ion | Substituted alcohol (anti-diastereomer) |
| Intramolecular Substitution (base-catalyzed) | Alkoxide intermediate | Epoxide |
| Elimination (E2) | Anti-periplanar transition state | Vinylic bromide or enol |
The trifluoromethyl (CF3) group exerts a profound influence on the kinetics and selectivity of reactions involving this compound. This is primarily due to its strong electron-withdrawing nature and significant steric bulk. mdpi.com
Electronic Effects: The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com This has several consequences:
Increased Acidity of the Hydroxyl Group: The inductive effect of the CF3 group increases the acidity of the hydroxyl proton, making it easier to deprotonate under basic conditions. This can facilitate reactions that proceed through an alkoxide intermediate, such as epoxide formation.
Destabilization of Carbocations: The CF3 group strongly destabilizes any developing positive charge on the adjacent carbon atom (C2). This will significantly slow down or completely inhibit reaction pathways that proceed through a discrete carbocation intermediate, such as an SN1-type mechanism.
Influence on Neighboring Group Participation: While NGP by bromine is generally effective, the strong electron-withdrawing nature of the CF3 group can modulate its efficiency. The destabilization of the partial positive charge on the carbon atoms in the bromonium ion intermediate could potentially disfavor this pathway compared to non-fluorinated analogues. mugberiagangadharmahavidyalaya.ac.in
Steric Effects: The trifluoromethyl group is sterically demanding. This can influence the approach of nucleophiles and the conformational preferences of the molecule, thereby affecting the stereochemical outcome of reactions.
Theoretical and Computational Chemistry Studies
Computational chemistry provides a powerful lens to investigate the structure, energetics, and reactivity of this compound at a molecular level.
The conformational landscape of this compound is crucial for understanding its reactivity. Quantum chemical calculations, such as those based on ab initio or Density Functional Theory (DFT) methods, can be used to determine the relative energies of different conformers and the rotational barriers between them. acs.orgresearchgate.net
The key dihedral angles determining the conformation are around the C2-C3 bond. The relative orientation of the bulky and polar CF3, Br, OH, and CH3 groups will be governed by a combination of steric repulsion and stereoelectronic interactions.
Stereoelectronic effects , such as hyperconjugation, play a significant role. wikipedia.org A key interaction is the gauche effect, which may favor conformations where the electronegative fluorine atoms are gauche to other electronegative groups, despite potential steric hindrance. wikipedia.org Another important stereoelectronic interaction is the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms or the bromine atom. Computational studies on similar fluorinated alcohols have shown that such intramolecular hydrogen bonds can significantly influence conformational preferences. soton.ac.ukconsensus.app
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. researchgate.neteurekaselect.com For this compound, DFT studies can provide quantitative insights into the feasibility of different reaction pathways.
By locating the transition state structures and calculating the associated activation energy barriers, one can predict the preferred reaction mechanism under different conditions. For example, DFT calculations could be used to:
Compare the energy barrier for the formation of the cyclic bromonium ion (NGP pathway) versus a direct SN2 displacement of the hydroxyl group.
Determine the activation energy for the intramolecular ring-closure to form the epoxide, and how this is affected by the CF3 group.
Investigate the regioselectivity of nucleophilic attack on the bromonium ion intermediate, which would be influenced by the electronic effects of the CF3 group.
The table below illustrates hypothetical comparative energy barriers for key reaction steps that could be determined via DFT studies.
| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) | Significance |
| SN1-type reaction at C2 | High | Unlikely due to CF3 destabilization |
| SN2 displacement of OH | Moderate-High | Possible, but likely slower than NGP |
| Neighboring Group Participation (NGP) | Moderate | Potentially a favored pathway |
| Epoxide formation (intramolecular SN2) | Low-Moderate | Favored under basic conditions |
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different solvent environments. acs.orgacs.org The choice of solvent can have a profound impact on reaction rates and mechanisms, and MD simulations can help to elucidate these effects at an atomic level. cdnsciencepub.comnsf.gov
MD simulations can provide information on:
Solvation Shell Structure: The arrangement of solvent molecules around the reactant, particularly around the hydroxyl and bromine groups, can influence their reactivity. acs.org
Diffusion of Reactants: In bimolecular reactions, MD can simulate the diffusion of the nucleophile or base to the reactive sites of the substrate.
For a molecule like this compound, MD simulations could be particularly insightful in understanding how protic versus aprotic solvents stabilize or destabilize key intermediates, such as the cyclic bromonium ion or the alkoxide, thereby influencing the preferred reaction pathway.
Advanced Spectroscopic and Analytical Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-Bromo-1,1,1-trifluorobutan-2-ol. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.
The analysis of 1H, 13C, and 19F NMR spectra provides the foundational data for structural confirmation. Each spectrum offers unique insights into the electronic environment of the respective nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (H-4), the methine proton adjacent to the bromine (H-3), the methine proton bearing the hydroxyl group (H-2), and the hydroxyl proton itself. The chemical shifts are influenced by adjacent electronegative atoms (O, Br) and the trifluoromethyl group. Coupling between adjacent protons (H-2, H-3, and H-4) results in characteristic splitting patterns (multiplets) that confirm their connectivity.
¹³C NMR: The carbon NMR spectrum reveals four distinct carbon signals corresponding to the trifluoromethyl carbon (C-1), the alcohol-bearing carbon (C-2), the bromine-bearing carbon (C-3), and the methyl carbon (C-4). The strong electron-withdrawing effect of the fluorine atoms causes a significant downfield shift for C-1 and also influences the chemical shift of C-2, which appears as a quartet due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is typically simple for this molecule, showing a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal often appears as a doublet due to coupling with the vicinal proton (H-2).
The following table summarizes the anticipated NMR data for this compound, based on established principles and data from structurally similar compounds.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | CH₃ (H-4) | ~1.5-1.8 | Doublet (d) | ³J(H-H) ≈ 7 Hz |
| ¹H | CHBr (H-3) | ~4.2-4.5 | Doublet of Quartets (dq) | ³J(H-H) ≈ 7 Hz, ³J(H-H) ≈ 4-6 Hz |
| ¹H | CHOH (H-2) | ~4.0-4.3 | Doublet of Quartets (dq) | ³J(H-H) ≈ 4-6 Hz, ³J(H-F) ≈ 6-8 Hz |
| ¹H | OH | Variable | Singlet (s, broad) | - |
| ¹³C | C-1 (CF₃) | ~124-126 | Quartet (q) | ¹J(C-F) ≈ 280-285 Hz |
| ¹³C | C-2 (CHOH) | ~70-73 | Quartet (q) | ²J(C-F) ≈ 30-35 Hz |
| ¹³C | C-3 (CHBr) | ~45-50 | Singlet (or doublet) | - |
| ¹³C | C-4 (CH₃) | ~15-20 | Singlet | - |
| ¹⁹F | CF₃ | ~-75 to -78 | Doublet (d) | ³J(F-H) ≈ 6-8 Hz |
Table 1: Predicted 1D NMR Spectral Data for this compound.
While 1D NMR provides primary structural information, 2D NMR experiments are crucial for unambiguously confirming the atomic framework by revealing through-bond correlations between nuclei. youtube.comepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. sdsu.eduemerypharma.com For this compound, a COSY spectrum would display a cross-peak between the H-2 and H-3 protons, confirming their adjacency. Another key correlation would be observed between the H-3 proton and the H-4 methyl protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com It is essential for assigning the carbon signals with certainty. For instance, the proton at ~4.0-4.3 ppm (H-2) would show a cross-peak to the carbon at ~70-73 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides the final piece of the structural puzzle by showing correlations between protons and carbons over two or three bonds (²J and ³J correlations). epfl.chsdsu.edu This is particularly useful for identifying quaternary carbons and linking different spin systems.
| Proton (¹H) | Correlating Carbon (¹³C) | Correlation Type |
| H-2 (CHOH) | C-1, C-3, C-4 | ³J, ²J, ³J |
| H-3 (CHBr) | C-2, C-4 | ²J, ²J |
| H-4 (CH₃) | C-2, C-3 | ³J, ²J |
| F (from CF₃) | C-2 | ²J |
Table 2: Key Expected HMBC and H-F Correlations for this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₄H₆BrF₃O), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated mass. The monoisotopic mass of the precursor ketone, 3-Bromo-1,1,1-trifluorobutan-2-one (B1270816) (C₄H₄BrF₃O), is 203.93976 Da. nih.gov The alcohol has a calculated monoisotopic mass of 205.95541 Da. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, providing further evidence for the presence of a single bromine atom in the molecule.
Chiral Chromatography for Enantiomeric Excess Determination
The presence of two stereocenters (C-2 and C-3) means that this compound exists as a mixture of enantiomers and diastereomers. Chiral chromatography is the definitive technique for separating these stereoisomers and determining the enantiomeric excess (ee) of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers. mdpi.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. scirp.org
For compounds like this compound, CSPs based on coated or immobilized polysaccharides, such as derivatized cellulose (B213188) or amylose, are highly effective. scirp.org The separation is typically performed in normal-phase mode.
| Parameter | Example Condition |
| Column | Chiralpak® series (e.g., AS-H, AD-H) |
| Mobile Phase | n-Hexane / 2-Propanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., at 210 nm) |
Table 3: Typical Chiral HPLC Conditions for Enantiomeric Separation.
Gas Chromatography (GC) can also be used for enantiomeric separation, particularly for volatile compounds. Chiral GC columns typically contain a stationary phase composed of a cyclodextrin (B1172386) derivative. gcms.cz These phases form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation. For alcohols, derivatization of the hydroxyl group (e.g., to an acetate (B1210297) or trifluoroacetate (B77799) ester) may be required to improve volatility and chromatographic performance.
| Parameter | Example Condition |
| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) gcms.cz |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature gradient (e.g., 50°C to 200°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Table 4: Typical Chiral GC Conditions for Enantiomeric Separation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Studies
The IR and Raman spectra of this compound are expected to be rich in information. The presence of the hydroxyl (-OH) group will give rise to a characteristic broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, indicative of intermolecular hydrogen bonding. escholarship.org The precise position and shape of this band are sensitive to concentration and the physical state of the sample. In Raman spectroscopy, the O-H stretching vibration is generally a weak scatterer.
The trifluoromethyl (-CF₃) group will exhibit strong, characteristic absorption bands in the IR spectrum due to the C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. These modes are usually strong in the IR and weaker in the Raman spectrum. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-700 cm⁻¹ range, and is typically more prominent in the Raman spectrum.
Vibrational modes involving the carbon skeleton, such as C-C and C-O stretching, and various bending modes (e.g., C-H, C-O-H), will populate the fingerprint region of the spectra (below 1500 cm⁻¹). A detailed analysis of these vibrational frequencies, aided by computational modeling, can provide valuable information about the conformational isomers of the molecule. nih.gov
Hydrogen bonding plays a crucial role in the properties of alcohols. In this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers and higher-order aggregates. escholarship.org The electron-withdrawing nature of the trifluoromethyl and bromine substituents is expected to increase the acidity of the hydroxyl proton, potentially leading to stronger hydrogen bonds compared to non-halogenated butanols. nih.gov The study of the O-H stretching band at different concentrations and temperatures can provide thermodynamic data on these hydrogen bonding interactions.
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |
| C-H Stretch | 2850 - 3000 | Medium | Medium-Strong |
| C-F Stretch (asymmetric) | 1200 - 1350 | Very Strong | Weak |
| C-F Stretch (symmetric) | 1100 - 1200 | Very Strong | Weak |
| C-O Stretch | 1000 - 1200 | Strong | Medium |
| C-C Stretch | 800 - 1100 | Medium | Medium |
| C-Br Stretch | 500 - 700 | Medium | Strong |
| O-H Bend | 1300 - 1450 | Medium, Broad | Weak |
| C-H Bend | 1350 - 1480 | Medium | Medium |
Note: The exact frequencies and intensities can vary depending on the molecular environment and conformational state. The data presented is based on typical ranges for the respective functional groups.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (of derivatives or the compound itself, if suitable crystals can be obtained)
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles. wikipedia.org For a chiral molecule like this compound, which possesses a stereocenter at the C2 position, X-ray crystallography is the gold standard for the unambiguous determination of its absolute configuration (R or S). wikipedia.org
Obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge, particularly for low-melting or conformationally flexible molecules like many alcohols. A common and effective strategy to overcome this is to synthesize a crystalline derivative of the alcohol. tcichemicals.com Esterification with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or other chiral derivatizing agents, can yield diastereomeric esters that are often more readily crystallized. nih.gov The known absolute configuration of the derivatizing agent allows for the determination of the absolute configuration of the alcohol moiety within the crystal structure. escholarship.orgnih.gov
The crystallographic analysis of a suitable derivative of this compound would provide a wealth of structural information. The data would reveal the preferred conformation of the molecule in the solid state, including the orientation of the trifluoromethyl, bromo, and hydroxyl groups. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding and halogen bonding (involving the bromine atom), that dictate the crystal packing.
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Value |
| Chemical Formula | C₁₄H₁₂BrF₆O₃ |
| Formula Weight | 453.14 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123(4) |
| b (Å) | 12.456(6) |
| c (Å) | 15.789(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1598.1(14) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.885 |
| R-factor | 0.035 |
| Flack Parameter | 0.02(3) |
Note: This table presents hypothetical data for an illustrative crystalline derivative. The actual parameters would be determined experimentally.
The Flack parameter, obtained during the refinement of the crystal structure of a non-centrosymmetric crystal containing the chiral molecule, is a critical value for confirming the absolute configuration. wikipedia.org A value close to zero for the correct enantiomer provides high confidence in the stereochemical assignment.
Applications in Advanced Organic Synthesis
3-Bromo-1,1,1-trifluorobutan-2-ol as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without loss of stereochemical integrity. The use of such synthons is a powerful strategy in asymmetric synthesis, providing an efficient route to enantiopure target molecules. This compound, with its defined stereocenter, serves as an excellent starting point for the synthesis of a variety of chiral fluorinated compounds.
Fluorine-containing heterocycles are of significant interest in pharmaceutical research due to their enhanced biological activities. The electrophilic nature of the carbon bearing the trifluoromethyl group and the nucleophilic character of the hydroxyl group in this compound can be exploited in intramolecular cyclization reactions to form various heterocyclic systems. For instance, treatment with a base can promote the deprotonation of the alcohol, which can then displace the adjacent bromide to form a transient epoxide. This trifluoromethylated epoxide is a potent electrophile, susceptible to ring-opening by a range of nucleophiles, leading to the formation of diverse and highly functionalized chiral molecules.
Alternatively, the hydroxyl group can be converted into a better leaving group, or the bromine can be displaced by a nucleophile that contains a tethered functional group, setting the stage for a subsequent cyclization. These strategies could foreseeably lead to the synthesis of enantioenriched trifluoromethyl-substituted tetrahydrofurans, pyrrolidines, or piperidines, depending on the chosen reaction partners and conditions.
Table 1: Representative Examples of Potential Heterocycle Synthesis from this compound
| Starting Material | Reagents and Conditions | Potential Heterocyclic Product |
| (R)-3-Bromo-1,1,1-trifluorobutan-2-ol | 1. NaH, THF2. Benzylamine | (R)-1-benzyl-3-(trifluoromethyl)pyrrolidin-3-ol |
| (S)-3-Bromo-1,1,1-trifluorobutan-2-ol | 1. TsCl, Pyridine2. Sodium azide3. H2, Pd/C | (S)-4-amino-1,1,1-trifluorobutan-2-ol (precursor to azetidines) |
| (R)-3-Bromo-1,1,1-trifluorobutan-2-ol | 1. NaH, THF2. Ethyl thioglycolate | (R)-ethyl 2-(2-(trifluoromethyl)oxiran-2-yl)acetate |
Note: The reactions and products in this table are illustrative of the potential synthetic utility of this compound based on the known reactivity of similar halohydrins and are not necessarily experimentally verified for this specific compound.
The trifluoromethylated stereocenter of this compound can be incorporated into larger, more complex molecules, including analogs of natural products and novel scaffolds for medicinal chemistry. The bromine atom can be readily displaced by carbon nucleophiles through SN2 reactions or participate in cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This is particularly useful for attaching the fluorinated chiral unit to other fragments of a target molecule.
For example, organocuprate reagents could be used to displace the bromide with alkyl or aryl groups, while the hydroxyl group is protected. Subsequent deprotection and functionalization of the alcohol would provide a versatile handle for further synthetic transformations. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of neighboring functional groups, a feature that can be strategically employed in the design of a synthetic route. scispace.com The incorporation of this motif is a recognized strategy for enhancing the metabolic stability and pharmacokinetic profile of drug candidates. mdpi.com
Ligand and Catalyst Development utilizing this compound Scaffolds
Chiral ligands are essential for asymmetric catalysis, a field that has revolutionized the synthesis of enantiopure compounds. The development of new ligand architectures is crucial for expanding the scope of catalytic asymmetric reactions. Fluorinated alcohols and amino alcohols have been successfully used as chiral ligands in a variety of metal-catalyzed transformations. rsc.org The presence of fluorine can modulate the electronic properties of the catalyst, leading to improved reactivity and enantioselectivity. rsc.org
This compound provides a scaffold for the synthesis of novel chiral ligands. The bromine atom can be substituted by various coordinating groups, such as phosphines, amines, or thiols, to create bidentate or tridentate ligands. The hydroxyl group can also serve as a coordinating site or be modified to tune the steric and electronic properties of the ligand.
Table 2: Potential Chiral Ligands Derived from this compound
| Ligand Type | Synthetic Precursor | Potential Application |
| Amino alcohol | (R)-3-amino-1,1,1-trifluorobutan-2-ol | Asymmetric alkylation of aldehydes |
| Phosphino alcohol | (R)-3-(diphenylphosphino)-1,1,1-trifluorobutan-2-ol | Asymmetric hydrogenation |
| Diamine | (R)-1,1,1-trifluorobutane-2,3-diamine | Asymmetric transfer hydrogenation |
Note: The ligands and applications in this table are hypothetical and based on established principles of ligand design and the known utility of similar fluorinated chiral molecules.
Use as a Chemical Probe in Mechanistic Organic Chemistry
The distinct physicochemical properties of the trifluoromethyl group make this compound a potential tool for studying reaction mechanisms. The trifluoromethyl group is a strong electrophile and its presence can influence the stability of intermediates and transition states. scispace.com For example, the compound could be used to probe the steric and electronic requirements of an enzyme's active site or to investigate the mechanism of a novel chemical transformation.
The 19F NMR spectroscopic signature of the trifluoromethyl group provides a sensitive handle for monitoring the progress of a reaction and identifying intermediates. This can be particularly valuable in complex reaction mixtures where traditional proton NMR may be less informative. The compound could also be used in studies of kinetic isotope effects or to investigate the role of non-covalent interactions involving fluorine in molecular recognition and catalysis. The reactivity of this molecule can also be compared to its non-fluorinated analogs to quantify the electronic and steric effects of the trifluoromethyl group on reaction rates and selectivities.
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on environmental stewardship is catalyzing a shift towards more sustainable manufacturing processes. For 3-Bromo-1,1,1-trifluorobutan-2-ol, this involves moving away from traditional methods that may rely on harsh reagents and stoichiometric reductants towards greener, more efficient chemoenzymatic strategies.
Biocatalysis, particularly the use of enzymes like lipases and halohydrin dehalogenases, offers a promising avenue for the environmentally benign synthesis of chiral halohydrins. nih.gov Lipase-catalyzed kinetic resolution, for instance, can be employed to separate enantiomers from a racemic mixture of 3-bromo-2-butanol derivatives through highly selective transesterification reactions. researchgate.netresearchgate.net This approach operates under mild conditions, typically at or near room temperature, in a variety of organic solvents or even ionic liquids, which can enhance enzyme stability and enantioselectivity. researchgate.net These enzymatic methods provide high enantiomeric excess (ee), often exceeding 95%, which is critical for pharmaceutical applications. researchgate.net The development of these routes for this compound would significantly reduce energy consumption and waste generation compared to conventional chemical resolutions.
| Feature | Traditional Chemical Synthesis | Chemoenzymatic Synthesis |
| Catalyst | Stoichiometric chiral reagents or metal catalysts | Immobilized or free enzymes (e.g., Lipases) |
| Reaction Conditions | Often requires very low or elevated temperatures | Typically mild (e.g., 30°C) researchgate.net |
| Solvents | Often relies on volatile organic compounds | Can utilize greener solvents, ionic liquids, or aqueous media nih.govresearchgate.net |
| Stereoselectivity | Variable; may require complex chiral auxiliaries | Often high to excellent enantioselectivity (>98% ee) researchgate.net |
| Waste Generation | Can produce significant stoichiometric byproducts | Minimal waste; catalyst is biodegradable |
Exploration of Novel Catalytic Systems for Stereoselective Transformations
The synthesis of enantiomerically pure this compound is paramount for its use in chiral drug synthesis. The most direct route to this compound is the asymmetric reduction of its corresponding ketone, 3-bromo-1,1,1-trifluoro-2-butanone. Research is actively exploring novel catalytic systems, including organocatalysts and advanced metal complexes, to achieve high stereoselectivity in this key transformation.
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. princeton.edu Chiral catalysts derived from natural products, such as cinchona alkaloids, have been successfully used for the highly enantioselective isomerization of imines, demonstrating their potential for proton transfer catalysis. nih.gov Similarly, bifunctional thiourea (B124793) catalysts have been employed for the asymmetric synthesis of azaflavanones with excellent yields and enantioselectivities. nih.gov The application of these catalyst classes to the reduction of trifluoromethyl ketones is a key area of interest. These catalysts work by forming transient, diastereomeric intermediates with the substrate, which lowers the activation energy for one enantiomeric pathway over the other.
Another promising area is the use of chiral amino alcohols in combination with borane (B79455) reagents to create highly effective reducing agents. rsc.org These systems have demonstrated high enantioselectivity (around 90% ee) in the reduction of various ketones. rsc.org The development of custom-designed ligands for metal catalysts, such as copper(II) acetate (B1210297) combined with camphor-derived amino pyridines, has also proven effective for highly enantioselective Henry reactions to produce bromo-nitroalkanols, achieving enantiomeric excesses near or above 90%. researchgate.net Adapting these advanced catalytic systems for the specific reduction of 3-bromo-1,1,1-trifluoro-2-butanone could provide a highly efficient and selective route to the desired chiral alcohol.
| Catalytic System Type | Catalyst Example | Target Transformation | Achieved Enantioselectivity (ee) |
| Organocatalysis | Cinchona Alkaloid Derivatives | Imine Isomerization | Up to 99% nih.gov |
| Organocatalysis | Bifunctional Thioureas | Intramolecular Aza-Michael Addition | Up to 96% nih.gov |
| Metal-Ligand Complex | Copper(II) / Chiral Amino Pyridine | Nitro-Aldol (Henry) Reaction | >90% researchgate.net |
| Chiral Borohydrides | Borane / Chiral Amino Alcohols | Ketone Reduction | ~90% rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. scielo.br The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms is a key future direction.
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or hazardous reactions. mdpi.com This enhanced control can lead to higher yields, improved selectivity, and safer operation. For multi-step syntheses, flow chemistry allows for the "telescoping" of reactions, where the output from one reactor is fed directly into the next without the need for intermediate isolation and purification, drastically reducing manufacturing time and waste. scielo.brnih.gov The synthesis of complex active pharmaceutical ingredients has been successfully demonstrated using these techniques. nih.gov
Automated synthesis platforms, often controlled by sophisticated software, can further enhance the capabilities of flow chemistry. nih.gov These systems enable high-throughput screening and rapid optimization of reaction conditions. By integrating solid-phase synthesis with continuous-flow technology, it is possible to automate the multi-step synthesis of a target molecule and its derivatives. nih.gov Such a platform could be used to generate a library of compounds derived from this compound for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Challenging; requires significant process redesign. | Straightforward; achieved by running for longer times ("scaling-out"). scielo.br |
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent; high surface-area-to-volume ratio. mdpi.com |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes. mdpi.com |
| Process Control | Difficult to maintain homogeneity and precise temperature. | Precise control over temperature, pressure, and residence time. |
| Automation | Complex to fully automate. | Readily integrated with automated pumps and control software. nih.gov |
Computational Design of Derivatives with Tunable Reactivity and Selectivity
In silico methods are becoming indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. The computational design of derivatives of this compound can accelerate the discovery of new molecules with tailored reactivity, selectivity, and biological activity.
Computational modeling techniques such as Density Functional Theory (DFT) can be used to explore the electronic properties of novel derivatives, providing insights into their reactivity. nih.gov By analyzing electrostatic potential maps, researchers can identify electrophilic and nucleophilic sites, predicting how a molecule will interact with other reagents or biological targets. nih.gov This information is crucial for designing derivatives with specific reaction profiles.
Molecular docking simulations are used to predict the binding affinity and orientation of a ligand within the active site of a protein or enzyme. mdpi.commdpi.com This technique can be used to design derivatives of this compound that are potent and selective inhibitors of a specific biological target. These simulations provide valuable information that can prioritize which compounds to synthesize, saving significant time and resources. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) prediction can assess the pharmacokinetic and safety profiles of designed compounds at an early stage, helping to identify promising drug candidates. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can also establish mathematical models that correlate chemical structures with biological activity, further refining the design of new, more effective molecules. nih.gov The trifluoromethyl group itself is known to significantly alter electronic properties, lipophilicity, and metabolic stability, making it a key functional group to consider in computational drug design. nih.govmdpi.com
| Computational Method | Application for Derivatives Design | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and energy. | Reactivity, stability, NMR spectra prediction. nih.gov |
| Molecular Docking | Simulation of ligand-protein binding. | Binding affinity, binding mode, identification of key interactions. mdpi.commdpi.com |
| ADMET Prediction | In silico assessment of pharmacokinetic properties. | Intestinal absorption, blood-brain barrier penetration, toxicity risk. nih.gov |
| QSAR | Statistical modeling of structure-activity relationships. | Prediction of biological activity based on molecular descriptors. nih.gov |
Q & A
Basic Questions
Q. What synthetic routes and characterization methods are recommended for 3-Bromo-1,1,1-trifluorobutan-2-ol in academic research?
- Synthesis : The compound is synthesized via bromination of 1,1,1-trifluorobutan-2-ol under controlled conditions. Key steps include maintaining anhydrous environments and using catalysts like PBr₃ or HBr in ether .
- Characterization : Purity is confirmed via ¹⁹F NMR (chemical shift dispersion analysis) and gas chromatography (GC). Physical properties (density: 1.861 g/mL, boiling point: 124.5°C/743 mmHg) are validated against literature .
Q. What safety protocols are critical when handling this compound?
- Hazards : The compound is an eye irritant (H319) and may cause respiratory irritation (H335).
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and store at room temperature in sealed containers. Emergency procedures include flushing eyes with water and ventilating exposure areas .
Q. Which spectroscopic techniques are essential for identifying this compound?
- Key Methods : ¹H/¹⁹F NMR for structural confirmation (e.g., δ ~4.5 ppm for -OH in ¹H NMR; -70 to -75 ppm in ¹⁹F NMR). Refractive index (n²⁰/D 1.4) and IR spectroscopy (C-F stretches at 1100–1250 cm⁻¹) are also critical .
Advanced Research Questions
Q. How does this compound serve as a thiol-reactive probe in ¹⁹F NMR protein studies?
- Mechanism : The trifluoromethyl group enhances sensitivity to polarity changes, enabling resolution of protein conformational shifts. Thiol-reactive bromine facilitates covalent bonding with cysteine residues, allowing site-specific labeling .
- Methodology : Optimize protein-to-probe ratios (typically 1:5–1:10) and monitor chemical shift changes under varying solvent polarities (e.g., D₂O vs. DMSO) .
Q. What mechanistic insights emerge from photodissociation studies of this compound at 234 nm?
- Pathways : UV irradiation induces C-Br bond cleavage, generating Br(²Pⱼ) radicals detected via resonance-enhanced multiphoton ionization (REMPI). Competing pathways produce OH radicals (detected via laser-induced fluorescence, LIF) and trifluoromethyl intermediates .
- Advanced Analysis : Time-resolved X-ray scattering identifies transient intermediates (e.g., CF₃CHOH⁺), while computational modeling (DFT) validates kinetic isotope effects .
Q. How can discrepancies in photodissociation quantum yields be resolved?
- Approach : Cross-validate experimental data (REMPI, LIF) with ab initio calculations (CASSCF) to reconcile branching ratios. For example, solvent effects in CCl₄ vs. gas-phase studies may explain yield variations .
Q. What role does solvent polarity play in the ¹⁹F NMR chemical shift dispersion of this compound?
- Findings : Polar solvents (e.g., water) deshield the CF₃ group, shifting ¹⁹F signals upfield. Temperature gradients (5–50°C) further modulate dispersion, useful for probing protein-solvent interactions .
Q. How is this compound used to study trifluoromethyl group reactivity in organocatalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
